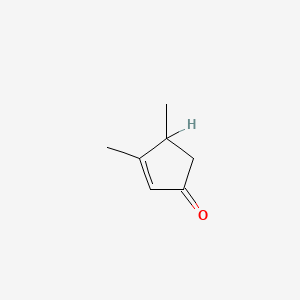

3,4-Dimethylcyclopent-2-enone

説明

Contextualization within Cyclopentenone Chemistry

Cyclopentenones, including 3,4-dimethylcyclopent-2-enone, are notable for the reactivity conferred by their α,β-unsaturated ketone functional group. This arrangement allows for various chemical transformations, such as addition reactions, substitutions, and rearrangements. ontosight.ai The presence of two methyl groups at the 3 and 4 positions on the cyclopentene (B43876) ring in this compound creates specific steric and electronic effects that influence its reactivity compared to other cyclopentenone derivatives.

This compound serves as a valuable intermediate in the synthesis of more complex molecules. ontosight.ai Its structure allows it to participate in a variety of organic reactions, including:

Oxidation: Can lead to the formation of carboxylic acids or other ketones.

Reduction: Can produce corresponding alcohols or alkanes.

Substitution: The molecule can undergo reactions like halogenation and nitration.

Historical Perspective on Key Research Discoveries Involving this compound

A significant development in the synthesis of this compound was reported by Conia and Leriverend. orgsyn.org They demonstrated a general method for preparing cyclopentenones from esters of α,β-unsaturated acids using polyphosphoric acid at high temperatures. orgsyn.org This reaction is believed to proceed through a fragmentation-recombination-Nazarov cyclization pathway. orgsyn.orgorgsyn.org

Another synthetic route involves the treatment of hepta-2,5-dien-4-one (B14341563) with phosphoric acid and formic acid, although a later report suggested this primarily yields the 2,3-dimethyl isomer. orgsyn.org However, using fluorosulfonic acid at 0 °C with hepta-2,5-dien-4-one was found to produce this compound in a 44% yield. orgsyn.org

Further research has explored the reactivity of this compound. For instance, its reaction with sodium azide (B81097) in the presence of trifluoroacetic acid results in a Schmidt reaction, leading to ring expansion to form 5,6-dihydro-4,5-dimethyl-2-pyridone. orgsyn.org Additionally, bromination with N-bromosuccinimide yields 4-bromo-3,4-dimethylcyclopent-2-en-1-one, which can be used to generate the unstable 3,4-dimethylcyclopentadienone. orgsyn.org

Current Research Frontiers and Academic Significance of this compound

The academic significance of this compound lies in its utility as a building block in organic synthesis. ontosight.ai Current research continues to explore its potential in synthesizing complex molecules, including natural products and pharmaceuticals. ontosight.ai For example, the stereoselective conjugate addition of lithium divinylcuprate to 3,4-dimethylcyclopent-2-en-1-one has been shown to yield a 3-alkyl-3,4-dimethylcyclopentanone after hydrolysis. orgsyn.org

The compound and its derivatives have also been investigated for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai For instance, the related compound 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one has been shown to exhibit cytotoxicity against certain tumor cell lines.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3,4-dimethylcyclopent-2-en-1-one nih.gov |

| CAS Number | 30434-64-1 nih.gov |

| Molecular Formula | C₇H₁₀O ontosight.ai |

| Molecular Weight | 110.15 g/mol nih.gov |

| InChI | InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3,6H,4H2,1-2H3 nih.gov |

| InChIKey | XSOSLVVAKBKYRV-UHFFFAOYSA-N nih.gov |

| SMILES | CC1CC(=O)C=C1C nih.gov |

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Physical Form | Colorless to pale yellow liquid |

| Boiling Point | 167.5 °C at 760 mmHg (estimated) thegoodscentscompany.com |

| Flash Point | 58.9 °C lookchem.com |

| Density | 0.945 g/cm³ lookchem.com |

| Vapor Pressure | 1.69 mmHg at 25°C lookchem.com |

| Solubility in water | 4046 mg/L at 25 °C (estimated) thegoodscentscompany.com |

Structure

3D Structure

特性

IUPAC Name |

3,4-dimethylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3,6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOSLVVAKBKYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952774 | |

| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30434-64-1 | |

| Record name | 3,4-Dimethyl-2-cyclopenten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30434-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030434641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylcyclopent-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dimethylcyclopent 2 Enone and Its Advanced Precursors

Established Synthetic Pathways for 3,4-Dimethylcyclopent-2-enone

Polyphosphoric Acid-Mediated Cyclization of Esters of α,β-Unsaturated Acids

A well-established and efficient method for preparing this compound involves the cyclization of esters of α,β-unsaturated acids, such as isopropyl (E)-but-2-enoate, using polyphosphoric acid (PPA) at elevated temperatures. orgsyn.org This reaction, first reported by Conia and Leriverend, is a general method for creating a variety of substituted cyclopent-2-en-1-ones. orgsyn.orgorgsyn.org The process is believed to proceed through a fragmentation-recombination-Nazarov cyclization pathway. orgsyn.orgorgsyn.org

The synthesis typically begins with the esterification of crotonic acid with isopropanol (B130326) to form isopropyl (E)-but-2-enoate. orgsyn.org This ester is then treated with a mixture of phosphoric acid and phosphorus pentoxide, which forms polyphosphoric acid, at 100 °C. orgsyn.orgorgsyn.org The reaction is typically stirred for a short period, after which the mixture is worked up to yield this compound as a colorless oil. orgsyn.orgorgsyn.org Yields for this transformation are generally good, with reports of 65-66% and even up to 84.7%. orgsyn.org

Table 1: PPA-Mediated Cyclization Reaction Data

| Starting Material | Reagents | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Isopropyl (E)-but-2-enoate | Phosphoric acid, Phosphorus pentoxide | 100 °C | 3 min | 65-66% | orgsyn.orgorgsyn.org |

| Crotonic acid isopropyl ester | Polyphosphoric acid | 100 °C | 3 h | 84.7% |

Fragmentation-Recombination Nazarov Cyclization Approaches

The Nazarov cyclization, a 4π-electrocyclization, is a powerful tool for constructing cyclopentenones. dicp.ac.cn The PPA-mediated synthesis of this compound is presumed to involve a Nazarov-type cyclization as a key step. orgsyn.orgorgsyn.org Another example involves the treatment of hepta-2,5-dien-4-one (B14341563) with phosphoric acid and formic acid, which has been reported to yield this compound. orgsyn.orgorgsyn.org However, there are conflicting reports suggesting that under these "Nazarov conditions," the major product is actually the isomeric 2,3-dimethylcyclopent-2-en-1-one. orgsyn.orgorgsyn.org The use of fluorosulfonic acid at 0 °C with hepta-2,5-dien-4-one has also been shown to produce this compound, albeit in a lower yield of 44%. orgsyn.orgorgsyn.org

Condensation and Oxidation Strategies

Alternative synthetic routes to cyclopentenones often involve condensation reactions followed by oxidation. While specific examples for the direct synthesis of this compound via a one-pot condensation-oxidation are not extensively detailed in the provided context, analogous cyclopentenones can be prepared by reacting diketones with acetone (B3395972) under basic conditions. Another relevant strategy involves the oxidation of a precursor. For instance, 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one can be synthesized from 3,4-dimethyl-2-cyclopentenone, which is prepared via the PPA-mediated cyclization of crotonic acid isopropyl ester, followed by an oxidation step.

Asymmetric and Stereoselective Synthetic Approaches Towards Cyclopentenones

The development of asymmetric and stereoselective methods is crucial for accessing chiral cyclopentenones, which are important intermediates in the synthesis of complex molecules.

Gold(I)-Catalyzed Rautenstrauch Rearrangement for Chiral Information Transfer

The Gold(I)-catalyzed Rautenstrauch rearrangement has emerged as a powerful method for the enantioselective synthesis of cyclopentenones. acs.orgscispace.com This reaction involves the rearrangement of 1-ethynyl-2-propenyl pivaloates and proceeds with excellent chirality transfer from enantioenriched propargyl pivaloates. acs.orgresearchgate.net The mechanism is proposed to involve a C-C bond formation step that occurs before the cleavage of the stereogenic C-O bond, which accounts for the high degree of chirality transfer. acs.orgscispace.com This method is tolerant of various substituents at both the acetylenic and olefinic positions, providing access to a wide range of chiral cyclopentenones under mild conditions. acs.orgscispace.com The use of protic additives, such as water or acetic acid, has been found to be critical for achieving high yields in some cases. organic-chemistry.org

Table 2: Gold(I)-Catalyzed Rautenstrauch Rearrangement Features

| Catalyst System | Key Feature | Substrate Scope | Conditions | Reference |

|---|---|---|---|---|

| Cationic triphenylphosphinegold(I) complexes | Excellent chirality transfer | Alkyl and aryl substituted 1-ethynyl-2-propenyl pivaloates | Mild | acs.orgresearchgate.net |

| Gold(I) catalyst with protic additive | Improved yields | Various substituted 2-cyclopentenones | Flexible | organic-chemistry.org |

Enantioselective Nazarov Cyclization Analogues

Significant progress has been made in developing catalytic asymmetric versions of the Nazarov cyclization. dicp.ac.cnmpg.de These methods often employ chiral catalysts to control the stereochemistry of the ring closure. One strategy involves a silicon-directed Nazarov reaction cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid. dicp.ac.cnnih.govacs.org The silicon group on the dienone substrate directs the position of the double bond in the final cyclopentenone product. dicp.ac.cnnih.gov This approach allows for the synthesis of chiral cyclopentenones that are not readily accessible through other enantioselective methods. dicp.ac.cnnih.gov Mechanistic studies suggest that the enantioselectivity arises from a chiral Brønsted acid-promoted proton transfer to an enol intermediate. dicp.ac.cnnih.govacs.org Another approach utilizes strong and confined imidodiphosphorimidate Brønsted acids to catalyze the asymmetric Nazarov cyclization of simple acyclic, alkyl-substituted divinyl ketones, yielding monocyclic cyclopentenones with high regio-, diastereo-, and enantioselectivity. mpg.de

Cyclization Reactions for Chiral Cyclopentenone Derivatives

The formation of the cyclopentenone ring is a critical step, and several named reactions are employed to construct this scaffold, sometimes in a stereoselective manner. Chiral cyclopentenones are particularly important as precursors in the asymmetric synthesis of more complex molecules. acs.org Methods like the Nazarov cyclization and the Rautenstrauch rearrangement are prominent in the literature for producing these structures. acs.orgorgsyn.orgacs.org

Nazarov Cyclization: The Nazarov reaction involves the electrocyclic closure of a pentadienyl cation to form a cyclopentenyl cation, which then typically eliminates a proton to yield a cyclopentenone. researchgate.net A notable application is the synthesis of this compound from isopropyl (E)-but-2-enoate. orgsyn.org This transformation is catalyzed by polyphosphoric acid (PPA) at elevated temperatures and is believed to proceed through a fragmentation-recombination pathway that culminates in a Nazarov cyclization. orgsyn.org Another reported precursor for a Nazarov-type cyclization is hepta-2,5-dien-4-one, which can yield this compound when treated with fluorosulfonic acid. orgsyn.org However, controlling the regioselectivity can be a challenge, as using different acidic conditions (phosphoric and formic acid) with hepta-2,5-dien-4-one has been reported to favor the formation of the isomeric product, 2,3-dimethylcyclopent-2-en-1-one. orgsyn.org

Rautenstrauch Rearrangement: A more specialized and stereospecific method is the gold(I)-catalyzed Rautenstrauch rearrangement. acs.orgresearchgate.net This reaction facilitates the conversion of (E)-1-ethynyl-2-methyl-but-2-en-yl acetate (B1210297) into this compound. acs.orgresearchgate.net The mechanism is complex, involving an initial gold(I)-induced transfer of the acetate group to the alkyne. acs.orgresearchgate.net The chirality of the starting material is transferred through a helical pentadienyl cation intermediate, making this a powerful method for asymmetric synthesis. acs.org The fidelity of this chirality transfer depends on the cyclization rate being faster than the interconversion of the helical intermediate. acs.org

Comparison of Cyclization Reactions for this compound Synthesis

| Reaction Type | Precursor | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Nazarov Cyclization (via Fragmentation-Recombination) | Isopropyl (E)-but-2-enoate | Polyphosphoric Acid (PPA) | General method for substituted cyclopentenones from α,β-unsaturated esters. orgsyn.org | orgsyn.org |

| Nazarov Cyclization | Hepta-2,5-dien-4-one | Fluorosulfonic Acid (FSO3H) | Direct cyclization of a divinyl ketone; can produce isomers under other acidic conditions. orgsyn.org | orgsyn.org |

| Rautenstrauch Rearrangement | (E)-1-ethynyl-2-methyl-but-2-en-yl acetate | Gold(I) Complex (e.g., AuCl(PPh3)/AgSbF6) | Stereospecific center-to-helix-to-center chirality transfer. acs.org | acs.orgresearchgate.net |

Chemoenzymatic and Enzymatic Resolution Processes for Cyclopentenone Precursors

To access enantiomerically pure cyclopentenones, chemoenzymatic and enzymatic resolution processes are indispensable tools. acs.orgresearchgate.net These methods leverage the high stereoselectivity of enzymes to separate racemic mixtures of precursors, typically chiral alcohols. researchgate.netnih.gov

Enzymatic Kinetic Resolution (EKR): A widely used technique is enzymatic kinetic resolution (EKR), where an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the slower-reacting alcohol and the newly formed ester. nih.govresearchgate.net Lipases are commonly used for this purpose. For instance, the kinetic resolution of racemic 4-hydroxy-cyclopentenone derivatives has been successfully achieved using lipases for enantioselective transacetylation. researchgate.net Candida antarctica lipase (B570770) B (CALB) is particularly effective for this transformation. nih.gov In one detailed example, racemic methyl 9-hydroxyundec-10-enoate, a precursor for cyclopentenone-containing phytoprostanes, was resolved using CALB and vinyl acetate. nih.gov This process yielded the (S)-alcohol with 99% enantiomeric excess (ee) and the (R)-acetate with 93% ee. nih.gov The recovered acetate can be hydrolyzed and subjected to a second resolution to improve its enantiopurity. nih.gov

Dynamic Reductive Kinetic Resolution (DYRKR): More advanced strategies, such as dynamic reductive kinetic resolution (DYRKR), combine enzymatic reduction with in-situ racemization of the starting material. nih.gov While classical kinetic resolution is limited to a theoretical maximum yield of 50% for a single enantiomer, dynamic processes can theoretically convert 100% of the racemic starting material into a single, enantiopure product. nih.gov Ketoreductases (KREDs) are often employed in these systems to reduce a ketone to a chiral alcohol with high stereoselectivity. nih.govmdpi.com

Examples of Enzymatic Resolution for Cyclopentenone Precursors

| Enzyme | Substrate | Process | Product(s) & Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | rac-Methyl 9-hydroxyundec-10-enoate | Kinetic Resolution (Acylation) | (S)-alcohol (45% yield, 99% ee); (R)-acetate (46% yield, 93% ee). nih.gov | nih.gov |

| Lipases (general) | rac-4-Hydroxy-cyclopentenone | Kinetic Resolution (Transacetylation/Hydrolysis) | Separation into pure (R)- and (S)-enantiomers. researchgate.net | researchgate.net |

| Serratia sp. | rac-4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one | Asymmetric Resolution | (R)-enantiomer (30% yield, 96% ee); (S)-enantiomer (63% yield, 63% ee). researchgate.net | researchgate.net |

Synthetic Modifications of Existing Cyclopentenone Derivatives Leading to this compound

The synthesis of this compound can also be envisioned through the chemical modification of other existing cyclopentenone derivatives. ontosight.ai This approach relies on the versatile reactivity of the cyclopentenone core, which allows for various functional group interconversions. ontosight.ai For example, a related compound such as 2-hydroxy-3,4-dimethylcyclopent-2-en-1-one could theoretically serve as a precursor. The synthetic challenge would then be the selective deoxygenation of the hydroxyl group to yield the target molecule. Another potential route could involve the isomerization of a double bond in a different dimethylcyclopentenone isomer. However, specific, high-yield examples of these exact transformations leading to this compound are not prominently detailed in the reviewed literature, with cyclization routes being more commonly reported. orgsyn.org The compound itself is more frequently used as a building block for further synthesis, such as in the preparation of complex cyclopentadienyl (B1206354) ligands by reaction with organometallic reagents. theses.fr

Optimization Strategies and Challenges in this compound Synthesis

The synthesis of this compound, while achievable through several routes, presents distinct challenges and opportunities for optimization. A primary focus of optimization is improving reaction yields and simplifying purification.

Optimization Strategies: The polyphosphoric acid (PPA)-mediated cyclization of crotonic acid isopropyl ester is a key route where optimization has been demonstrated. orgsyn.org By carefully controlling reaction conditions, the yield can be significantly improved. One protocol reports a yield of 84.7% by reacting the ester with PPA at 100°C for 3 hours, followed by neutralization and vacuum distillation. Another report using a similar fragmentation-recombination-Nazarov pathway mentions a 60% yield. orgsyn.org For large-scale synthesis, strategies include selecting high-boiling solvents for efficient heat transfer and considering the use of immobilized catalysts to simplify recovery and reduce waste. Purification via vacuum distillation or short-path distillation is crucial for obtaining the final product with high purity and minimizing yield loss.

Optimization of PPA-Mediated Synthesis

| Precursor | Reaction Time | Temperature | Reported Yield | Reference |

|---|---|---|---|---|

| Crotonic acid isopropyl ester | 3 hours | 100°C | 84.7% | |

| Isopropyl (E)-but-2-enoate | 3 minutes | 100°C | 60% (of a related structure) | orgsyn.org |

Challenges:

Isomer Formation: A significant challenge in cyclopentenone synthesis is controlling regioselectivity. In the Nazarov cyclization of hepta-2,5-dien-4-one, the choice of acid catalyst is critical. While fluorosulfonic acid yields the desired 3,4-dimethyl product, other "Nazarov conditions" (phosphoric and formic acid) lead to the formation of the 2,3-dimethyl isomer as the major product. orgsyn.org This highlights the difficulty in directing the cyclization to the desired constitutional isomer.

Reaction Conditions: Many cyclization reactions require harsh conditions, such as strong acids (PPA, FSO3H) and high temperatures, which can limit functional group tolerance and lead to side reactions. orgsyn.org Developing milder, more selective catalytic systems remains an ongoing challenge in the field. researchgate.net

Reaction Mechanisms and Comprehensive Reactivity Profiles of 3,4 Dimethylcyclopent 2 Enone

Electrophilic and Nucleophilic Reactivity of the Enone System

The enone system within 3,4-dimethylcyclopent-2-enone features a polarized carbon-carbon double bond conjugated with a carbonyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by nucleophiles, while the carbonyl oxygen possesses nucleophilic character.

The presence of the α,β-unsaturated carbonyl system in this compound makes it an excellent substrate for nucleophilic addition reactions. ontosight.ai One of the most significant of these is the Michael addition, a type of conjugate addition. wikipedia.org In this reaction, a nucleophile (the Michael donor) attacks the electrophilic β-carbon of the enone (the Michael acceptor), leading to the formation of a new carbon-carbon or carbon-heteroatom bond. wikipedia.org

The general mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate. This enolate is then protonated to yield the final 1,4-addition product.

Common nucleophiles used in Michael additions with cyclopentenone systems include organocuprates, enamines, and stabilized carbanions derived from compounds like malonic esters and β-ketoesters. The reaction is a powerful tool for carbon-carbon bond formation in organic synthesis.

A probable mechanism for the formation of certain products from 4,4-dimethylcyclopent-2-enone when treated with a base involves two consecutive Michael addition reactions. rsc.org

While less common than nucleophilic addition for enones, electrophilic addition reactions can occur at the carbon-carbon double bond of this compound. smolecule.com The reactivity in these reactions is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which deactivates the double bond towards electrophilic attack compared to a simple alkene.

One notable example is the bromination of 3,4-dimethylcyclopent-2-en-1-one. orgsyn.org Treatment with N-bromosuccinimide (NBS) results in the formation of 4-bromo-3,4-dimethylcyclopent-2-en-1-one. orgsyn.org This reaction proceeds via a radical mechanism or an ionic mechanism depending on the reaction conditions. The resulting α-bromo enone is a versatile intermediate for further synthetic transformations. orgsyn.org

Cycloaddition Chemistry of this compound

The double bond within the enone system of this compound allows it to participate in cycloaddition reactions, acting as either a dienophile or, in some cases, as part of a diene system.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. This compound, with its electron-deficient double bond, can function as a dienophile. However, the reactivity can be influenced by the substitution pattern. For instance, attempts to perform a Diels-Alder condensation between 3-methylcyclopent-2-enone and cyclopentadiene (B3395910) were unsuccessful. rsc.org

Interestingly, a derivative of this compound can be involved in a self-Diels-Alder reaction. orgsyn.org Bromination of 3,4-dimethylcyclopent-2-en-1-one followed by treatment with triethylamine (B128534) generates the unstable 3,4-dimethylcyclopentadienone, which spontaneously undergoes a self-Diels-Alder cycloaddition. orgsyn.org

[2+2] cycloadditions, particularly those induced by photochemistry, are another important class of reactions for enones. researchgate.net The photochemical [2+2] cycloaddition of cyclopentenone derivatives with alkenes can produce bicyclo[3.2.0]heptane structures. researchgate.net These reactions often proceed through the excitation of the enone to a triplet state, which then adds to the alkene in a stepwise manner.

For instance, photochemical cycloaddition reactions of 4-hydroxycyclopent-2-enone derivatives have been studied with various alkenes, leading to the formation of functionalized bicyclo[3.2.0]heptanes. researchgate.net The stereoselectivity of these reactions can be influenced by the substituents on the cyclopentenone ring. researchgate.net

Oxidation and Reduction Chemistry of this compound

The functional groups in this compound, namely the ketone and the alkene, can undergo both oxidation and reduction reactions.

Oxidation: The double bond and the allylic positions of this compound are susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For example, oxidation can lead to the formation of carboxylic acids or further oxidized ketone-containing structures.

Reduction: The carbonyl group and the carbon-carbon double bond can be selectively reduced. Catalytic hydrogenation, for instance, can reduce the double bond to yield 3,4-dimethylcyclopentanone. The use of specific reducing agents allows for selective reduction. For example, sodium borohydride (B1222165) (NaBH₄) typically reduces the ketone to an alcohol, yielding 3,4-dimethylcyclopent-2-en-1-ol, while leaving the double bond intact. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can potentially reduce both the carbonyl group and the double bond.

Data Tables

Table 1: Reactivity of this compound

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Nucleophilic Addition (Michael) | Nucleophiles (e.g., organocuprates, enamines) | 1,4-adducts | wikipedia.org |

| Electrophilic Addition (Bromination) | N-Bromosuccinimide (NBS) | 4-bromo-3,4-dimethylcyclopent-2-en-1-one | orgsyn.org |

| Diels-Alder (as dienophile precursor) | Self-reaction of in-situ generated 3,4-dimethylcyclopentadienone | Dimerized product | orgsyn.org |

| [2+2] Photocycloaddition | Alkenes (with UV light) | Bicyclo[3.2.0]heptane derivatives | researchgate.net |

| Oxidation | Oxidizing agents | Carboxylic acids, ketones | |

| Reduction (Catalytic Hydrogenation) | H₂, Catalyst | 3,4-dimethylcyclopentanone | |

| Reduction (Selective Carbonyl) | NaBH₄ | 3,4-dimethylcyclopent-2-en-1-ol |

Substitution and Rearrangement Reactions

The unique arrangement of functional groups in this compound makes it susceptible to various substitution and rearrangement reactions, enabling the synthesis of a wide array of derivatives. ontosight.ai

Halogenation and Nitration

This compound can undergo substitution reactions such as halogenation and nitration. For instance, bromination with N-bromosuccinimide (NBS) yields 4-bromo-3,4-dimethylcyclopent-2-en-1-one. orgsyn.org These reactions introduce new functional groups onto the cyclopentenone ring, providing intermediates for further synthetic modifications. Reagents like bromine and nitric acid are commonly employed for these transformations.

Ring Expansion Reactions (e.g., Schmidt Reaction)

Ring expansion reactions offer a pathway to larger ring systems from the cyclopentenone core. A notable example is the Schmidt reaction, where 3,4-dimethylcyclopent-2-en-1-one reacts with sodium azide (B81097) in the presence of an acid like trifluoroacetic acid. orgsyn.org This reaction leads to the formation of 5,6-dihydro-4,5-dimethyl-2-pyridone, a six-membered heterocyclic compound, demonstrating a formal ring expansion. orgsyn.org

Pinacol Rearrangement Pathways of Cyclopent-3-en-1,2-diols Leading to Cyclopentenones

The formation of cyclopentenone derivatives can be achieved through the Pinacol rearrangement of cyclopent-3-en-1,2-diols. researchgate.net This acid-catalyzed reaction involves the protonation of a hydroxyl group, which then departs as water, generating a carbocation. masterorganicchemistry.comwikipedia.orgbyjus.com A subsequent 1,2-alkyl or 1,2-hydride shift leads to a more stable oxonium ion, which upon deprotonation, yields the final ketone product. wikipedia.orgbyjus.comorganic-chemistry.org In the context of substituted cyclopent-3-en-1,2-diols, the protonation can lead to cyclopentenyl carbocations that rearrange to form cyclopent-2-en-1-one derivatives. researchgate.net This pathway highlights a synthetic route to substituted cyclopentenones, including structures related to this compound.

Valence Tautomerism and Methylation of Enolate Ions

Enolate ions of cyclopentenones can exhibit valence tautomerism, influencing their reactivity. rsc.orgresearchgate.net For example, the methylation of the enolate ion of 4,4-dimethylcyclopent-2-enone proceeds through its monocyclic valence tautomer, resulting in the formation of 4,4,5-trimethyl- and 4,4,5,5-tetramethyl-cyclopent-2-enone. researchgate.netrsc.orgresearchgate.net This reactivity highlights how the formation of enolates, typically achieved using strong bases in non-hydroxylic solvents, can lead to alkylation at positions adjacent to the carbonyl group. libretexts.org The concept of valence tautomerism has also been explored in ruthenium-catalyzed radical chloroalkylation of titanium enolates, demonstrating its broader applicability in controlling stereoselective transformations. nih.gov

Catalyst-Mediated Transformations of this compound

Catalysts play a crucial role in expanding the synthetic utility of this compound by enabling transformations that are otherwise difficult to achieve. Transition metals, in particular, have proven effective in mediating a variety of complex reactions.

Transition Metal Catalysis (e.g., Gold(I), Rh(II), Ru)

Gold(I) Catalysis: Gold(I) catalysts are effective in promoting various transformations. For instance, the gold(I)-catalyzed Rautenstrauch rearrangement of (E)-1-ethynyl-2-methyl-but-2-en-yl acetate (B1210297) leads to the formation of 3,4-dimethyl-cyclopent-2-enone. researchgate.net This reaction proceeds stereospecifically, with the chirality of the starting material being transferred to the product. researchgate.net Gold(I) complexes, often in the form of cationic phosphinegold(I) complexes, are highly efficient for such cyclization reactions. researchgate.netacs.org The mechanism is thought to involve the activation of an alkyne by the gold catalyst, followed by a series of steps including cyclization and rearrangement. researchgate.netresearchgate.net

Rhodium(II) Catalysis: Rhodium(II) catalysts are known to catalyze reactions involving diazo compounds. While specific examples involving the direct transformation of this compound are not prevalent in the provided context, Rh(II) catalysis is significant in the synthesis of related cyclopentane (B165970) systems. For example, Rh(II)-catalyzed reactions of diazocarbonyl compounds can lead to the formation of cyclopentanones through intramolecular C-H insertion or cyclopropanation followed by rearrangement. ethz.ch Furthermore, Rh(I) complexes have been shown to catalyze [5+2] cycloadditions of 3-acyloxy-1,4-enynes with alkynes, a process that involves a 1,2-acyloxy migration and leads to the formation of seven-membered rings. acs.org

Ruthenium Catalysis: Ruthenium catalysts have demonstrated utility in a range of transformations. For example, ruthenium-catalyzed cascade reactions can be used to construct complex polycyclic structures. nih.gov While direct transformations of this compound using ruthenium catalysts are not explicitly detailed in the search results, ruthenium-catalyzed olefin metathesis and other transformations of related unsaturated systems are well-established. acs.orgcore.ac.uk For instance, ruthenium catalysts can transform alkenyl triflates into the corresponding halides. researchgate.net

Table of Reaction Data

| Reaction Type | Substrate | Reagent(s) / Catalyst | Product | Reference(s) |

| Halogenation | 3,4-Dimethylcyclopent-2-en-1-one | N-bromosuccinimide (NBS) | 4-Bromo-3,4-dimethylcyclopent-2-en-1-one | orgsyn.org |

| Ring Expansion | 3,4-Dimethylcyclopent-2-en-1-one | Sodium azide, Trifluoroacetic acid | 5,6-Dihydro-4,5-dimethyl-2-pyridone | orgsyn.org |

| Rearrangement | (E)-1-Ethynyl-2-methyl-but-2-en-yl acetate | Gold(I) catalyst | 3,4-Dimethyl-cyclopent-2-enone | researchgate.net |

| Methylation | 4,4-Dimethylcyclopent-2-enone enolate | Methylating agent | 4,4,5-Trimethyl- and 4,4,5,5-tetramethyl-cyclopent-2-enone | researchgate.netrsc.orgresearchgate.net |

Brønsted Acid and Lewis Acid Catalysis

The electrophilicity of the enone system in this compound can be significantly enhanced through coordination with Brønsted or Lewis acids. This activation is a cornerstone of its synthetic utility, enabling reactions that are otherwise sluggish or unselective.

Brønsted Acid Catalysis: Strong protic acids are capable of protonating the carbonyl oxygen of the cyclopentenone ring. This protonation increases the positive character of the carbonyl carbon and, through resonance, the β-carbon of the double bond, making the molecule more susceptible to nucleophilic attack. While specific studies detailing a wide array of Brønsted acid-catalyzed reactions on this compound are not abundant, the principles are well-established in related systems. For instance, the formation of cyclopentenyl carbocations from the protonation of related cyclopentene (B43876) diols can lead to cyclopentenone derivatives through rearrangement pathways. researchgate.net The synthesis of this compound itself is often accomplished via an acid-catalyzed cyclization of unsaturated carboxylic acid esters, such as the reaction of isopropyl (E)-but-2-enoate with polyphosphoric acid (a strong Brønsted acid). au.dk

Furthermore, strong Brønsted acids are known to facilitate Friedel-Crafts-type reactions where enones act as precursors to carbocationic intermediates for the alkylation of aromatic compounds. rsc.org However, in some complex catalytic cycles, a Brønsted acid may not be a suitable promoter. For example, in certain rhodium-catalyzed intramolecular cycloadditions, the addition of a Brønsted acid was found to not promote the desired transformation. acs.org

Lewis Acid Catalysis: Lewis acids function by accepting an electron pair from the carbonyl oxygen, which similarly activates the enone system towards nucleophilic attack. This mode of catalysis is common in reactions involving cyclopentenones. Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) are employed in Diels-Alder reactions of related cyclopentenones, demonstrating their ability to facilitate cycloadditions by lowering the energy of the LUMO of the dienophile. The use of Lewis acids can also be crucial for initiating cyclization reactions to form the cyclopentenone ring itself. smolecule.com

The Lewis acidity of the counter-ion in organometallic additions also plays a critical role in determining the regioselectivity of the reaction. For instance, the coordination of a lithium cation (a Lewis acid) to the carbonyl group can influence whether a nucleophile adds to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). researchgate.net Lowering the Lewis acidity can favor 1,4-addition. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst |

| Brønsted Acid | Polyphosphoric Acid (PPA) | Intramolecular Cyclization | Protonates precursor to facilitate ring closure and dehydration. au.dk |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Friedel-Crafts Alkylation | Activates the enone for electrophilic aromatic substitution. rsc.org |

| Lewis Acid | Iron(III) Chloride (FeCl₃) | Carbonyl-Olefin Metathesis | Activates the carbonyl group for cycloaddition. |

| Lewis Acid | Lithium Cation (Li⁺) | Nucleophilic Addition | Coordinates to carbonyl, influencing 1,2- vs. 1,4-addition regioselectivity. researchgate.net |

Organocatalytic Applications in Cyclopentenone Functionalization

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical transformations, has emerged as a powerful tool for the asymmetric functionalization of prochiral substrates like this compound. These methods offer access to enantiomerically enriched products under mild conditions.

The primary mode of activation in organocatalysis for α,β-unsaturated ketones involves the formation of transient species such as enamines or iminium ions, or through hydrogen bonding interactions.

Conjugate Addition Reactions: The conjugate (or Michael) addition is a key reaction for the functionalization of this compound. Chiral organocatalysts can effectively control the stereochemical outcome of these additions. Research indicates that proline derivatives can be used as organocatalysts to induce enantioselectivity in Michael additions to this compound. In this approach, the catalyst typically forms a chiral enamine with a nucleophile (if it's a carbonyl compound) or an iminium ion with the enone, directing the incoming nucleophile to a specific face of the molecule. Similarly, thiourea-based organocatalysts are effective in activating α,β-unsaturated systems towards Michael additions through hydrogen bonding. mdpi.com These catalysts can activate the enone by forming hydrogen bonds with the carbonyl oxygen, while a basic site on the catalyst activates the nucleophile.

Rearrangement Reactions: Organocatalysis is also instrumental in facilitating asymmetric rearrangements to build complex molecular scaffolds from cyclopentenone precursors. A notable example is the aza-Piancatelli rearrangement. researchgate.net This reaction involves the rearrangement of furylcarbinols in the presence of anilines, catalyzed by a chiral Brønsted acid (such as a chiral phosphoric acid), to yield valuable 4-aminocyclopentenone derivatives with high diastereo- and enantioselectivity. researchgate.net This transformation highlights how organocatalysis can be used to directly install functionality onto the cyclopentenone core in a highly controlled manner.

| Organocatalyst Type | Example Catalyst | Reaction Type | Mechanism of Action | Product Type |

| Amino Acid | Proline Derivatives | Michael Addition | Iminium ion or enamine formation to control stereoselectivity. | Chiral β-functionalized cyclopentanones |

| Thiourea | (R,R)-DPEN-Thiourea | Michael Addition | Bifunctional activation via hydrogen bonding to the enone and activation of the nucleophile. mdpi.com | Chiral Michael adducts |

| Chiral Brønsted Acid | Chiral Phosphoric Acid | Aza-Piancatelli Rearrangement | Catalyzes the rearrangement of furylcarbinols to form functionalized cyclopentenones. researchgate.net | Chiral 4-aminocyclopentenones |

| N-Heterocyclic Carbene | Imidazolium-derived NHCs | Morita-Baylis-Hillman | Acts as a nucleophilic catalyst to facilitate C-C bond formation at the α-position. dur.ac.uk | α-functionalized cyclopentenones |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3,4-dimethylcyclopent-2-enone. nih.gov Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined. nih.govguidechem.comwiley-vch.de

The ¹H NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms present. nih.govguidechem.com In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals that correspond to the different proton environments within the molecule. orgsyn.orgorgsyn.org

A characteristic singlet appears for the vinyl proton at position 2, typically in the deshielded region of the spectrum. orgsyn.org The methyl group at position 3 also presents as a singlet. The protons of the methyl group at position 4 appear as a doublet due to coupling with the adjacent methine proton. This methine proton, in turn, shows a more complex signal due to coupling with the neighboring methyl and methylene (B1212753) protons. The two methylene protons at position 5 are diastereotopic and thus exhibit separate signals, each coupled to the adjacent methine proton. orgsyn.orgorgsyn.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.88 | s | - |

| CH₃-3 | 2.08 | s | - |

| H-4 | 2.81 | ddt | 7.3, 6.5, 2.1 |

| CH₃-4 | 1.19 | d | 7.3 |

| H-5a | 2.64 | dd | 18.6, 6.5 |

| H-5b | 2.00 | dd | 18.6, 2.1 |

Data recorded in CDCl₃ at 500 MHz. orgsyn.orgorgsyn.org

Complementing the proton data, the ¹³C NMR spectrum reveals the number of unique carbon environments in this compound. nih.gov The spectrum displays seven distinct signals, corresponding to the seven carbon atoms of the molecule. orgsyn.orgorgsyn.org

The carbonyl carbon (C-1) appears significantly downfield, a characteristic feature of ketones. orgsyn.orgorgsyn.org The two olefinic carbons of the C=C double bond (C-2 and C-3) resonate in the typical alkene region of the spectrum. The remaining signals correspond to the chiral center at C-4, the methylene carbon at C-5, and the two methyl carbons. orgsyn.orgorgsyn.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 208.9 |

| C-2 | 130.3 |

| C-3 | 182.6 |

| C-4 | 38.8 |

| C-5 | 44.2 |

| CH₃-3 | 17.0 |

| CH₃-4 | 18.8 |

Data recorded in CDCl₃ at 125 MHz. orgsyn.orgorgsyn.org

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other. For this compound, this would show correlations between the H-4 proton and the protons of the adjacent methyl group (CH₃-4) and the methylene group (H-5).

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. nih.gov

The FTIR spectrum of this compound shows a strong absorption band characteristic of the α,β-unsaturated ketone carbonyl (C=O) stretching vibration, typically around 1712 cm⁻¹. orgsyn.orgorgsyn.org Another significant absorption is observed for the conjugated carbon-carbon double bond (C=C) stretch at approximately 1619 cm⁻¹. orgsyn.orgorgsyn.org Additionally, C-H stretching vibrations from the methyl and methylene groups are visible in the 2965-2927 cm⁻¹ region. orgsyn.orgorgsyn.org

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch (alkane) | 2965, 2927 |

| C=O Stretch (conjugated ketone) | 1712, 1684 |

| C=C Stretch (conjugated alkene) | 1619 |

Data for neat sample. orgsyn.orgorgsyn.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. savemyexams.comuni.lu

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 110, which corresponds to its molecular weight (C₇H₁₀O). nih.gov The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for cyclic ketones include the loss of small neutral molecules such as carbon monoxide (CO).

Table 4: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 111.08044 | 119.2 |

| [M+Na]⁺ | 133.06238 | 128.5 |

| [M-H]⁻ | 109.06589 | 123.5 |

| [M+NH₄]⁺ | 128.10699 | 144.4 |

Predicted values calculated using CCSbase. uni.lu

Chromatographic Techniques (GC, HPLC) for Purity Assessment, Reaction Product Separation, and Isomer Analysis

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound, separating it from reaction byproducts, and analyzing for the presence of isomers. nih.govwiley-vch.de

GC analysis is particularly well-suited for volatile compounds like this compound. The purity of a sample can be established by the presence of a single major peak in the chromatogram. orgsyn.orgorgsyn.org The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, and flow rate). orgsyn.orgorgsyn.org For example, using a Restek Rtx-20 column with a temperature ramp from 120°C to 250°C, this compound has a reported retention time of 7.87 minutes. orgsyn.org

HPLC can also be utilized for purity assessment and for the separation of less volatile derivatives or reaction mixtures. Chiral HPLC columns can be employed to separate enantiomers if the compound is prepared in a chiral form.

X-ray Crystallography of Derivatives for Absolute Stereochemistry Determination

The definitive determination of the absolute configuration of chiral molecules is a critical aspect of stereoselective synthesis and the characterization of natural products. For chiral compounds like the enantiomers of this compound, where the spatial arrangement of the methyl groups at the C3 and C4 positions defines the molecule's handedness, single-crystal X-ray diffraction (XRD) is the most powerful method for unambiguous assignment of absolute stereochemistry. nih.gov However, the direct application of this technique to a relatively small and non-complex molecule like this compound can be challenging. The compound itself is a liquid at room temperature and may not readily form the high-quality single crystals required for diffraction studies. thegoodscentscompany.com Furthermore, molecules composed only of light atoms (carbon, hydrogen, oxygen) exhibit weak anomalous scattering effects, which are crucial for determining the absolute structure. nih.govsoton.ac.uk

To overcome these limitations, a common and effective strategy is the chemical derivatization of the target molecule. By reacting the chiral cyclopentenone with a suitable chiral or achiral reagent, a new, more complex molecule is formed that is designed to have better crystallization properties and, ideally, incorporate a heavier atom. The introduction of an atom heavier than oxygen (e.g., bromine, silicon, or a metal) significantly enhances anomalous dispersion, providing a stronger signal to confidently establish the absolute configuration. thieme-connect.de

The process involves synthesizing a crystalline derivative of the enantiomerically pure this compound. For instance, the ketone functionality could be reduced to a secondary alcohol, which is then esterified with a chiral acid containing a heavy atom, such as (1S)-(-)-camphanic chloride. acs.org This creates a diastereomeric ester. The diastereomers can often be separated, and the formation of a single crystal of one of them allows for XRD analysis. Because the absolute configuration of the derivatizing agent (e.g., the camphanic acid moiety) is already known, the stereochemistry of the chiral centers from the original cyclopentenone can be determined unequivocally. nih.gov

The successful crystallographic analysis of a derivative provides precise data on its three-dimensional structure. The key output for absolute stereochemistry is the Flack parameter, which should ideally refine to a value close to zero for the correct enantiomer. nih.govsoton.ac.uk A value close to 1 would indicate that the inverted structure is the correct one.

While specific crystallographic data for a derivative of this compound is not prominently available in published literature, the methodology is well-established for analogous structures. For example, the absolute configuration of other complex chiral molecules and cyclopentenone-containing natural products has been confirmed using this approach. acs.orgresearchgate.net In one study, the absolute configuration of a synthetic intermediate was unambiguously established as (R, R) through single-crystal X-ray diffraction of a key amine derivative. taylorandfrancis.com The crystallographic data obtained in such an analysis provides a wealth of information, as exemplified in the following table, which is representative of the data generated in an XRD experiment.

Table 1: Representative Crystallographic Data for a Chiral Amine Derivative (Note: This table is illustrative of data obtained from X-ray crystallography, based on an analogous analysis of a chiral amine intermediate. taylorandfrancis.com)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.9511(3) |

| b (Å) | 10.4014(4) |

| c (Å) | 13.8084(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1285.93(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.250 |

The data in such a table, particularly the cell parameters (a, b, c, α, β, γ) and the space group, define the crystal's unit cell. taylorandfrancis.com The low value of the Flack parameter in this representative example would confirm the assigned (R,R) absolute configuration with high confidence. taylorandfrancis.com This powerful technique of derivatization followed by X-ray crystallography remains the gold standard for the structural elucidation of new chiral molecules synthesized from precursors like this compound.

Theoretical and Computational Chemistry Investigations of 3,4 Dimethylcyclopent 2 Enone

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of chemical reactions involving 3,4-Dimethylcyclopent-2-enone.

Elucidation of Gold(I)-Catalyzed Rearrangement Mechanisms

Computational studies using DFT have been instrumental in understanding the stereospecific gold(I)-catalyzed Rautenstrauch rearrangement, which converts (E)-1-ethynyl-2-methyl-but-2-en-yl acetate (B1210297) into 3,4-dimethyl-cyclopent-2-enone. nih.gov These studies, employing methods such as B3LYP/6-31G with a Stuttgart/Dresden ECP for gold, have shown that the reaction proceeds through a mechanism where a gold(I)-induced acetyl transfer to the alkyne is a key step. nih.govresearchgate.netacs.org The chirality of the final product is determined by the helicity of a pentadienyl cation intermediate. nih.govacs.org Calculations have predicted that for the chirality to be transferred effectively, the rate of cyclization must be faster than the rates of helix interconversion and pivaloyl rotation. nih.govresearchgate.net

The mechanistic manifold for this rearrangement is complex, and DFT calculations help to map the reaction energy profile. acs.org These computational results indicate that the gold catalyst plays a crucial role in facilitating the ionic cyclization. acs.org

Analysis of Interactions with Cellular Components

DFT has also been used to explore the interactions between this compound and various cellular components. Such computational analyses suggest that the specific structural characteristics of the compound enable it to bind to proteins that are part of the apoptotic pathway. This binding is thought to contribute to its cytotoxic effects on tumor cells.

Quantum-Classical Dynamics Simulations in Photochemistry

While specific quantum-classical dynamics simulations for this compound are not extensively detailed in the provided search results, related studies on similar enone systems offer valuable insights. For instance, investigations into the photochemistry of 5,5-dimethylcyclopent-2-enone reveal a photoinduced rearrangement to a ketene, explored through high-level electronic structure methods. uni-muenchen.deuni-muenchen.de These types of simulations, often employing trajectory surface hopping, are crucial for understanding the relaxation dynamics of excited states in cyclic enones. uni-muenchen.deuni-muenchen.de Such studies highlight the power of combining computational and spectroscopic techniques to unravel photochemical mechanisms. uni-muenchen.de

Molecular Dynamics Simulations of Reactivity in Solution

Molecular dynamics (MD) simulations are vital for understanding the behavior of molecules in a solvent environment. For cyclopentenone derivatives, MD simulations can provide insights into their reactivity. rutgers.edu The influence of solvents on reaction pathways, such as concerted versus stepwise mechanisms in the rearrangement of vinyl allene (B1206475) oxides to cyclopent-2-en-1-ones, can be modeled using continuum models like the Polarizable Continuum Model (PCM). rutgers.edu These simulations show that while the solvent effect can be moderate, it can alter the kinetic preferences of the system. rutgers.edu

Analysis of Electronic States, UV-Vis Spectra, and Reactivity in Coordinated Systems

The coordination of enones to other chemical species, such as Lewis acids, can significantly impact their electronic states, UV-Vis spectra, and reactivity. uni-muenchen.de Computational studies on systems like cyclohex-2-enone-BF3 use methods like trajectory surface hopping to uncover the dynamics of relaxation to reactive triplet states. uni-muenchen.de The prediction of UV/Vis absorption spectra can be achieved through methods like time-dependent density-functional tight-binding (TD-DFTB), which calculates electronic excitation energies and oscillator strengths. ornl.gov These correspond to the absorption peak positions and intensities, respectively. ornl.gov For chromophores, conjugation generally shifts absorption maxima to longer wavelengths. msu.edu

Conformational Analysis and Stereochemical Prediction using Computational Methods

Computational methods are essential for analyzing the conformational landscape and predicting the stereochemistry of molecules like this compound. The cyclopentenone ring system is known to adopt non-planar, puckered conformations to minimize steric strain and optimize orbital overlap. Theoretical studies on related cyclopentenone systems reveal a pseudorotational behavior, with the molecule interconverting between envelope and twist conformations.

For reactions leading to chiral centers, computational chemistry can predict the stereochemical outcome. For example, in the rearrangement of vinyl allene oxides, DFT calculations can determine whether a reaction will proceed with torquoselectivity, leading to a specific stereoisomer. rutgers.edu The stereochemical outcome of such reactions can also be influenced by the geometry of the starting material. rsc.org

Applications of 3,4 Dimethylcyclopent 2 Enone in Complex Molecule and Natural Product Synthesis

Role as a Key Intermediate and Building Block in Organic Synthesis

3,4-Dimethylcyclopent-2-enone is recognized for its utility as a foundational component in the synthesis of intricate molecules. The reactivity of its α,β-unsaturated ketone system allows for a variety of chemical transformations, including addition reactions, substitutions, and rearrangements, making it a powerful synthon. researchgate.net The presence of methyl groups at the 3 and 4 positions introduces specific steric and electronic characteristics that guide its reactivity compared to other cyclopentenone derivatives. This compound is a crucial precursor in asymmetric synthesis, where the goal is to create specific chiral molecules. researchgate.net The five-membered carbocyclic ring is a prevalent feature in numerous natural and bioactive products, which has spurred the development of efficient methods for its construction and functionalization. researchgate.net Its role as an intermediate is pivotal for synthesizing carbocyclic nucleosides, which are analogues of natural nucleosides with significant therapeutic potential. researchgate.net

Strategies for the Construction of Structurally Diverse Derivatives and Analogues

The structural framework of this compound allows for extensive modification to generate a diverse library of derivatives. The α,β-unsaturated carbonyl functionality is the primary site for reactivity, enabling chemists to introduce new functional groups and build upon the cyclopentenone core. researchgate.net

Key strategies for derivatization include:

Aldol Condensation: This reaction can be used to prepare new cyclopentenone derivatives by reacting substituted benzils with acetone (B3395972) derivatives in an alkaline medium. researchgate.net

Michael Addition: The enone system readily undergoes conjugate addition with various nucleophiles, allowing for the introduction of substituents at the β-position.

Nazarov Cyclization: This acid-catalyzed rearrangement of divinyl ketones is a powerful method for constructing the cyclopentenone ring itself and can be adapted for synthesizing substituted analogues. researchgate.net

Pauson-Khand Reaction: This reaction provides a pathway to cyclopentenones and is a significant method for their asymmetric synthesis. researchgate.net

Organocatalyzed Reactions: The use of small organic molecules as catalysts offers a route to enantioselective and asymmetric synthesis of cyclopentenone derivatives. researchgate.net

These methods have been successfully applied to generate a wide range of derivatives, including those with varying substituents on the cyclopentenone ring, which are used to synthesize biologically active compounds. researchgate.net

| Reaction Type | Description | Resulting Derivative |

| Aldol Condensation | Reaction of α-diketones with acetone derivatives. researchgate.net | Substituted hydroxy-cyclopentenones. researchgate.net |

| Nazarov Cyclization | Acid-catalyzed cyclization of divinyl ketones. researchgate.net | Functionalized cyclopentenones. researchgate.net |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | Bicyclic cyclopentenones. |

Total Synthesis of Biologically Active Compounds Incorporating the Cyclopentenone Moiety

The cyclopentenone moiety is a cornerstone in the total synthesis of numerous biologically active compounds. Its versatile reactivity allows it to be incorporated into complex natural product skeletons. mdpi.comnih.govmdpi.com

Cyclopentenone derivatives are critical intermediates in the synthesis of prostaglandins, a class of physiologically active lipid compounds. mdpi.comdiva-portal.org The widely used Corey synthesis for prostaglandins relies on key lactone intermediates that are converted to functionalized cyclopentenones. mdpi.comdiva-portal.org Homochiral 4-silyloxycyclopentenone, a related derivative, is a key intermediate for producing a variety of prostaglandin analogue drugs. researchgate.net The synthesis of these analogues often involves the stereoselective construction of the cyclopentane (B165970) ring and the subsequent elaboration of the two side chains characteristic of prostaglandins. diva-portal.orgnih.gov

While direct synthesis from this compound is not prominently detailed, the cyclopentenone core is structurally related to antibiotics like sarkomycin. Research into the synthesis of sarkomycin has involved the creation of related structures such as 2-methylcyclopentanone-3-carboxylic acid, highlighting the importance of the functionalized five-membered ring in developing such analogues. nih.gov

The synthesis of ferrocene, an organometallic compound with a sandwich structure, begins with cyclopentadiene (B3395910). mit.edu Cyclopentenones can serve as precursors to cyclopentadienes through a series of chemical transformations. Although direct conversion of this compound to a substituted cyclopentadiene for ferrocene synthesis is a specialized process, the chemical relationship underscores the potential utility of cyclopentenones in organometallic chemistry. Ferrocene itself can be functionalized to create a variety of derivatives with applications in catalysis and materials science. mit.edunih.gov

| Target Molecule Class | Key Intermediate | Synthetic Relevance |

| Prostaglandins | Functionalized Cyclopentenones | The cyclopentenone core forms the central ring structure of prostaglandins. mdpi.comdiva-portal.org |

| Ferrocene Derivatives | Cyclopentadiene | Cyclopentenones can be converted to cyclopentadienes, the ligand in ferrocene. mit.edu |

| Aza-Cyclopentenones | 2-Furylcarbinols | Piancatelli rearrangement yields 4-aminocyclopentenones. researchgate.net |

The incorporation of nitrogen into the cyclopentenone ring leads to the formation of aza-cyclopentenone derivatives, which are valuable building blocks in medicinal chemistry. A key method for their synthesis is the aza-Piancatelli rearrangement. researchgate.net This reaction transforms 2-furylcarbinols into chiral 4-aminocyclopentenone structures with high selectivity. researchgate.net These nitrogen-containing cyclopentenones are precursors for more complex nitrogen-based molecules and have been utilized in the synthesis of natural products like (-)-agelastatin A.

Utilization in Fragrance and Flavor Agent Production

Despite the prevalence of cyclopentenone derivatives in the fragrance industry, available data indicates that this compound itself is not utilized as a fragrance or flavor agent. According to industry resource The Good Scents Company, its recommended usage level is stipulated as "not for fragrance use" and "not for flavor use" thegoodscentscompany.com. While related compounds, such as 2-hydroxy-3,4-dimethyl-2-cyclopenten-1-one, are used in fragrances, this compound is primarily employed as a synthetic intermediate for other complex molecules rather than for its own organoleptic properties.

Biological and Medicinal Chemistry Research Involving 3,4 Dimethylcyclopent 2 Enone

Cytotoxic Activity Against Cancer Cell Lines

The evaluation of cyclopentenone derivatives has demonstrated their potential to inhibit the growth of various cancer cell lines. This activity is often characterized by a degree of selectivity, with greater effects observed in tumor cells compared to normal cells.

Studies on simple α,β-unsaturated carbonyl compounds have highlighted the cytotoxic potential of the cycloalkenone scaffold. A related isomer, 4,4-Dimethyl-2-cyclopenten-1-one, has been shown to exhibit tumor-specific cytotoxicity. This compound demonstrated potent cytotoxic activity against the human oral squamous cell carcinoma (HSC-2) cell line. While specific data for 3,4-Dimethylcyclopent-2-enone against a wide panel of cells is not extensively detailed in the reviewed literature, the activity of its isomer suggests a potential for similar effects.

Human promyelocytic leukemia (HL-60) cells and human lung adenocarcinoma (A549) cells are also common models for assessing the cytotoxicity of novel compounds. researchgate.netmdpi.com For instance, various natural and synthetic compounds are often evaluated against these cell lines to determine their anticancer potential. researchgate.netnih.gov The response of HL-60 and A549 cells to this compound would be a critical step in characterizing its selectivity profile.

Table 1: Examples of Cytotoxicity in Cancer Cell Lines for Related Compound Classes This table presents illustrative data for other cytotoxic compounds to demonstrate how such data is typically represented, as specific values for this compound against these exact cell lines were not available in the provided search results.

| Compound Class | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Cycloalkenones | HSC-2 (Human Oral Squamous Carcinoma) | Potent Cytotoxicity | |

| 2-Aminotropone Derivatives | HL-60 (Human Promyelocytic Leukemia) | Induction of DNA fragmentation and caspase activation | nih.gov |

| Diterpenoid Alkaloids | A549 (Human Lung Carcinoma) | Weak to significant cytotoxicity depending on the specific alkaloid | mdpi.com |

The cytotoxic effects of anticancer agents are typically dose-dependent, meaning the extent of cell death or growth inhibition increases with the concentration of the compound. This relationship is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Studies on newly synthesized enones demonstrate that their cytotoxic activity against cancer cells like HCT-116 and HeLa is dose-dependent, with specific IC50 values determined through assays like the MTT assay. nih.gov For example, a study might reveal that as the concentration of an enone increases, the viability of the cancer cells decreases proportionally. nih.gov Such studies are crucial for determining the potency of a compound and are a standard component in the evaluation of potential chemotherapeutic agents.

Molecular Mechanisms of Biological Action

The anticancer effects of cyclopentenone-containing molecules are underpinned by specific interactions at the molecular level, leading to the disruption of essential cellular processes in cancer cells.

A primary mechanism through which enone compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Research on various enones has shown they can trigger apoptosis in cancer cells, leading to characteristic morphological changes and cell death. nih.gov This process is often mediated by the mitochondria. nih.gov

Furthermore, these compounds can disrupt the normal progression of the cell cycle. Studies have demonstrated that some enones can cause cell cycle arrest at the G2/M phase, which prevents the cancer cells from dividing and proliferating. nih.gov This arrest is a key component of their antiproliferative activity. nih.gov The induction of apoptosis is a desirable trait for anticancer drugs as it is a controlled form of cell death that minimizes inflammation.

The induction of apoptosis by enones involves the modulation of key regulatory proteins. Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway by altering the balance of Bcl-2 family proteins. nih.gov Specifically, they can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell. nih.govnih.gov

Table 2: Molecular Targets and Effects of Enone Compounds in Cancer Cells

| Cellular Process | Molecular Target/Component | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis Regulation | Bcl-2 | Downregulation | nih.gov |

| Apoptosis Regulation | Bax | Upregulation | nih.gov |

| Apoptosis Execution | Caspase-3 | Activation | nih.govnih.gov |

| Cell Cycle | Cell Cycle Checkpoints | Arrest at G2/M phase | nih.gov |

The biological activity of this compound is fundamentally linked to the chemical reactivity of its α,β-unsaturated carbonyl group. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack in a reaction known as a Michael addition or conjugate addition. wikipedia.orglibretexts.org

In a biological context, the nucleophiles are often thiol groups (-SH) found in the cysteine residues of proteins. researchgate.net The electrophilic β-carbon of the enone system readily reacts with these cellular nucleophiles, forming a stable covalent bond. libretexts.orgchemistrysteps.com This irreversible modification of proteins can disrupt their function, leading to the inhibition of critical enzymes or the disruption of signaling pathways that are essential for cancer cell survival and proliferation. The Michael addition is a key mechanism by which many natural and synthetic α,β-unsaturated carbonyl compounds exert their therapeutic or toxic effects. researchgate.net

Antimicrobial Activity Studies (Antifungal and Antibacterial Properties)

Research into the specific antimicrobial properties of this compound is not extensively detailed in available scientific literature. However, studies on the broader class of cyclopentenone derivatives indicate that this structural motif is of interest for potential antimicrobial applications.

Naturally occurring and synthetic cyclopentenones have been evaluated for biological activities, including antimicrobial effects. For instance, certain 5-(hydroxyalkyl)-2-cyclopentenone derivatives have demonstrated fungicidal activity against Cladosporium cucumerinum. nih.gov Similarly, other complex cyclopentenone derivatives, such as those with chloro-substituents, have shown antifungal properties against pathogens like Fusarium graminearum and Calletotrichum musae. nih.gov

While these studies establish the potential of the cyclopentenone core structure in developing antimicrobial agents, they focus on derivatives and not on the specific 3,4-dimethyl substituted compound. The antimicrobial activity of functionalized trans-diamino-cyclopentenones has been explored, showing that derivatives containing aryl amines exhibit activity against the Gram-positive bacterium Staphylococcus aureus and moderate antifungal activity against the yeast Saccharomyces cerevisiae. These findings underscore the importance of specific functional groups attached to the cyclopentenone ring in determining antimicrobial efficacy.

Physiological Effects and Potential Agricultural Applications (e.g., Plant Growth Promotion)

Based on available research, there is no specific information detailing the physiological effects of this compound on plants or its potential applications in agriculture as a plant growth promoter. The study of plant growth regulators typically focuses on established classes of phytohormones such as auxins, cytokinins, and gibberellins, which regulate a wide array of developmental processes. nih.gov While research has been conducted on various synthetic compounds for agricultural use, including fungicides to control plant pathogens, specific data for this compound in this context is not presently available. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies on derivatives of the cyclopentenone core provide valuable insights into the chemical features necessary for biological activity. Although SAR studies for this compound itself are not detailed, research on related compounds highlights key structural determinants for antimicrobial effects.

A critical feature for the antimicrobial activity of this class of compounds is the α,β-unsaturated ketone functionality (the enone system). Studies on trans-4,5-diamino-cyclopent-2-enones demonstrated that modification of this system leads to a significant loss of activity. For example, the reduction of the enone's carbon-carbon double bond or the addition of a thiol group via Michael addition resulted in compounds with low to negligible antibacterial activity against Staphylococcus aureus. This indicates the enone moiety is likely essential for the mechanism of action.

The nature of substituents on the cyclopentenone ring also plays a crucial role.

Amino Groups : The introduction of aryl amine functionalities to the cyclopentenone scaffold was shown to yield compounds with antibacterial activity (MIC values of 3.91 to 7.81 µg/mL) and moderate antifungal activity (MIC values of 31.2 to 62.5 µg/mL).

Halogenation : In a study of chlorinated cyclopentene (B43876) derivatives isolated from a mangrove endophytic fungus, the presence of a chlorine atom at the C-4 position was suggested to be a key reason for increased antifungal activity against Fusarium graminearum and Calletotrichum musae when compared to an unsubstituted analogue. nih.gov

These findings collectively suggest that while the cyclopentenone core is a promising scaffold, its antimicrobial potency and spectrum are highly dependent on the integrity of the enone system and the specific nature of its substituents.

Table 1: Summary of SAR Findings for Cyclopentenone Derivatives

| Compound/Derivative Class | Structural Modification | Observed Effect on Antimicrobial Activity | Target Organism(s) |

|---|---|---|---|

| trans-4,5-diamino-cyclopent-2-enones | Addition of aryl amines | Increased antibacterial and moderate antifungal activity | Staphylococcus aureus, Saccharomyces cerevisiae |

| trans-4,5-diamino-cyclopent-2-enone derivative | Reduction of the C=C double bond in the enone system | Low to negligible activity | Staphylococcus aureus |

| trans-4,5-diamino-cyclopent-2-enone derivative | Michael addition of thiophenol to the enone system | Low activity | Staphylococcus aureus |

| Chlorinated cyclopentenone derivative | Presence of a -Cl group at C-4 | Increased antifungal activity compared to unsubstituted version nih.gov | Fusarium graminearum, Calletotrichum musae nih.gov |

Future Research Directions and Perspectives for 3,4 Dimethylcyclopent 2 Enone

Development of Novel and Sustainable Synthetic Routes

Future synthetic research will likely focus on developing more efficient, environmentally benign, and sustainable methods for producing 3,4-Dimethylcyclopent-2-enone and its derivatives. Traditional methods for cyclopentenone synthesis, such as the Nazarov cyclization, often rely on stoichiometric amounts of strong Lewis or protic acids, which can be unsuitable for sensitive substrates and generate significant waste. wikipedia.orgthieme.de